4-Oxo-4H-1-benzothiopyran-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H6O3S |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
4-oxothiochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O3S/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5H,(H,12,13) |
InChI Key |
GDZUVVWKWDADDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Rhodanine-Based Approach
One of the most documented and efficient methods for preparing 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid and its derivatives involves a rhodanine intermediate. This approach typically proceeds through the following key steps:
- Formation of a benzylidenerhodanine intermediate
- Base-catalyzed hydrolysis and cyclization
- Acidification and isolation of the final product
While this method was primarily described for the isomeric 1-oxo-1H-2-benzothiopyran-3-carboxylic acid, a similar approach can be adapted for the synthesis of 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid.
Procedure:
A mixture of benzylidenerhodanine (31.00 g, 117 mM) and 230 mL of 15% aqueous sodium hydroxide is refluxed for 30 minutes. The solution is cooled, poured into excess cold, dilute hydrochloric acid, and filtered. The collected solid is recrystallized from 200 mL of ethanol to give the benzothiopyran-3-carboxylic acid as pale yellow needles.
For various substituted derivatives, similar procedures have been reported with specific modifications to the starting materials. For instance, the preparation of 7-methoxy-1-oxo-1H-2-benzothiopyran-3-carboxylic acid involves the reaction of 5-(2-carboxy-4-methoxybenzylidene)rhodanine with sodium hydroxide followed by acidification and recrystallization.
Thiophenol-Based Approach
Another significant method for synthesizing 4-oxo-thiochroman derivatives involves the reaction of thiophenols with maleic anhydride. This approach has been specifically documented for the synthesis of 4-oxo-thiochroman-2-carboxylic acid but can be adapted for 3-carboxylic acid derivatives.
Procedure:
Thiophenols are reacted with furan-2,5-dione (maleic anhydride) in the presence of triethylamine. Subsequent treatment with aluminum chloride (AlCl₃) facilitates the cyclization to form the thiochroman ring system.
The general reaction scheme is illustrated in Table 2.
Table 2. Thiophenol-Based Synthesis of 4-Oxo-thiochroman Derivatives
| Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Thiophenol | Maleic anhydride, Et₃N | Room temperature | Intermediate adduct | Not reported |
| Intermediate adduct | AlCl₃ | Reflux | 4-Oxo-thiochroman derivative | Not reported |
Structure Elucidation and Characterization
The structure of 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid and related derivatives has been confirmed through various spectroscopic techniques, including NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
For the related 2-phenyl-4H-thiochromen-4-one, the following spectroscopic data has been reported:
¹H NMR (400 MHz, CDCl₃): δ 8.56 (dd, J = 8.1, 1.5 Hz, 1H), 7.73–7.68 (m, 2H), 7.68–7.61 (m, 2H), 7.59–7.54 (m, 1H), 7.53–7.49 (m, 3H), 7.28 (s, 1H).
¹³C NMR (100 MHz, CDCl₃): δ 180.9, 153.2, 137.8, 136.6, 131.6, 130.9, 130.8, 129.3, 128.6, 127.8, 127.0, 126.5, 123.4.
Similar spectroscopic patterns would be expected for 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid, with characteristic signals for the carboxylic acid functionality.
Derivatives and Structure-Activity Relationships
The 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid scaffold has been used as a starting point for the preparation of various derivatives with potential biological activities. Of particular interest is the structural similarity to quinolone antibacterial agents, where the nitrogen at position 1 has been replaced with sulfur.
Several derivatives have been prepared with various substituents, including:
- Methoxy-substituted derivatives (6-methoxy, 7-methoxy, 8-methoxy)
- Methyl-substituted derivatives (4-methyl)
- Halogen-substituted derivatives (particularly fluorine at position 6)
- Heterocyclic-substituted derivatives
These structural modifications have been investigated for their impact on antibacterial activity, with some derivatives showing activity comparable to nalidixic acid.
Pharmaceutical Applications
The pharmaceutical importance of 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid and its derivatives stems from their structural similarity to established antibacterial agents. The endocyclic replacement of a nitrogen atom at the 1-position of a quinolone antibacterial nucleus with a sulfur atom has been investigated as a strategy for developing novel antibacterial compounds.
Studies have shown that 1-benzothiopyran-4-one-3-carboxylic acids substituted with a fluorine atom at C-6 and heterocyclic base at C-7 exhibit antibacterial activity comparable to that of nalidixic acid. Furthermore, related isothiazolo[5,4-b]benzothiopyran-3,4-diones have demonstrated increased activity against gram-positive bacteria.
These findings suggest potential applications of 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid derivatives in the development of new antibacterial agents, particularly in addressing the growing concern of antibiotic resistance.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is 4-hydroxy-4H-1-benzothiopyran-3-carboxylic acid.
Substitution: Various substituted benzothiopyran derivatives can be formed depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties. It serves as a lead compound for the development of new pharmaceuticals .
Medicine: In medicine, derivatives of 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in ring heteroatoms, substituent positions, and functional groups (Table 1).
Table 1: Structural and Functional Comparisons
Key Observations:
- Sulfur vs.
- Carboxylic Acid vs. Aldehyde: The carboxylic acid group improves aqueous solubility and enables salt or ester formation, whereas the aldehyde group in benzopyran-3-carboxaldehyde facilitates condensation reactions (e.g., Knoevenagel synthesis of acrylic acid derivatives) .
- Substituent Effects : Derivatives like CAS 119585-89-6 incorporate a trihydroxyphenyl group, which may enhance antioxidant activity but lacks reported biological data .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound improves water solubility compared to aldehyde or nitrile derivatives (e.g., CAS 104636-51-3) .
Biological Activity
4-Oxo-4H-1-benzothiopyran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, including anti-inflammatory, anticancer, and antimicrobial properties, supported by various studies and case reports.
Chemical Structure and Synthesis
The chemical structure of 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid features a benzothiopyran core, which is known for its pharmacological potential. The synthesis typically involves the reaction of thiophenols with maleic anhydride or related compounds under controlled conditions to yield the desired product .
Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory effects of 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), making it a candidate for treating inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs .
Table 1: Summary of Anti-inflammatory Studies
| Study Reference | Methodology | Key Findings |
|---|---|---|
| T. Kawamori et al. (1998) | In vitro assays | Inhibition of COX enzymes in colon cancer models |
| K. Miyamoto et al. (1998) | Animal models | Reduced symptoms in allergic neuritis |
| M. Shoup (1998) | Clinical trials | Efficacy in burn infection management |
Anticancer Activity
Research indicates that 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. It has been implicated in inhibiting angiogenesis, which is crucial for tumor growth and metastasis. The compound's mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
Case Study: Anticancer Efficacy
A study conducted on human tumor cell lines demonstrated that derivatives of this compound showed significant activity against renal and breast cancer cells, with IC50 values indicating potent cytotoxicity .
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against certain bacterial strains. Its derivatives have been evaluated for their effectiveness against pathogens responsible for infections such as leishmaniasis, where they showed promising results in vitro .
Table 2: Antimicrobial Efficacy
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Leishmania spp. | 4-Oxo derivatives | <10 µM |
| Staphylococcus aureus | Benzothiopyran analogs | 20 µM |
The biological activities of 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid are attributed to its ability to modulate various biochemical pathways:
- Inhibition of Cyclooxygenase Enzymes : By selectively inhibiting COX-2, the compound reduces inflammatory mediators.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through activation of intrinsic apoptotic pathways.
- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and interferes with metabolic processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of chromene derivatives with active methylene compounds in the presence of ammonia or amines. For example, 4-oxo-4H-1-benzopyran-3-carbaldehyde reacts with active methylene reagents (e.g., malononitrile) under reflux in ethanol or methanol, with ammonia as a catalyst . Solvent choice (e.g., ethanol vs. DMF) and catalyst type (e.g., palladium for cyclization) critically affect reaction efficiency. Yield optimization requires systematic variation of temperature (80–120°C) and stoichiometric ratios .
Q. How can the structural integrity of 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid be validated post-synthesis?
- Methodology : Use spectroscopic techniques such as -NMR and -NMR to confirm the thiopyran ring and carboxylic acid group. X-ray crystallography (as applied to analogous spirocyclic compounds in ) resolves stereochemical ambiguities. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%) .
Advanced Research Questions
Q. How do contradictions in reported reaction conditions (e.g., solvent polarity, catalyst choice) impact the synthesis of thiopyran derivatives?
- Methodology : Conflicting data (e.g., use of DMF vs. toluene in cyclization) may arise from differences in substrate solubility or catalyst compatibility. Resolve contradictions by conducting controlled experiments with incremental solvent polarity adjustments and catalyst screening (e.g., Pd/C vs. CuI). Monitor intermediates via thin-layer chromatography (TLC) and isolate side products for structural analysis .
Q. What experimental strategies are recommended for evaluating the compound’s pharmacological activity against enzyme targets?
- Methodology : In vitro assays (e.g., enzyme inhibition kinetics) using purified targets (e.g., kinases or proteases) are critical. For example, benzopyran-3-carboxamide derivatives show activity via competitive inhibition, measured via IC values. Use fluorescence-based assays or surface plasmon resonance (SPR) to quantify binding affinity. Validate results with dose-response curves and molecular docking simulations .
Q. How does the thiopyran moiety influence the compound’s stability under physiological conditions?
- Methodology : Perform stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C) using LC-MS to track degradation products. Compare with oxygen-containing benzopyran analogs to isolate sulfur’s role. The thiopyran ring may enhance metabolic resistance due to reduced oxidative susceptibility, as seen in related sulfur-containing heterocycles .
Data Analysis and Mechanistic Questions
Q. How can researchers reconcile discrepancies in biological activity data across studies involving thiopyran derivatives?
- Methodology : Cross-validate assays using standardized protocols (e.g., NIH/NCBI guidelines). For instance, antimicrobial activity discrepancies may stem from variations in bacterial strains or inoculum sizes. Perform minimum inhibitory concentration (MIC) assays under CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Q. What computational methods are effective for predicting the reactivity of 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid in nucleophilic environments?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and reactive sites. Compare with experimental results from nucleophilic substitution reactions (e.g., with amines or thiols). Focus on the electrophilic C-3 carbonyl group, which is prone to nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
